

Commercial availability of 2-Hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Trifluoromethyl)phenol*

Cat. No.: B147641

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability and Application of 2-Hydroxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzotrifluoride (CAS No. 444-30-4), also known as **2-(Trifluoromethyl)phenol** or α,α,α -Trifluoro-o-cresol. This document details its commercial availability, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

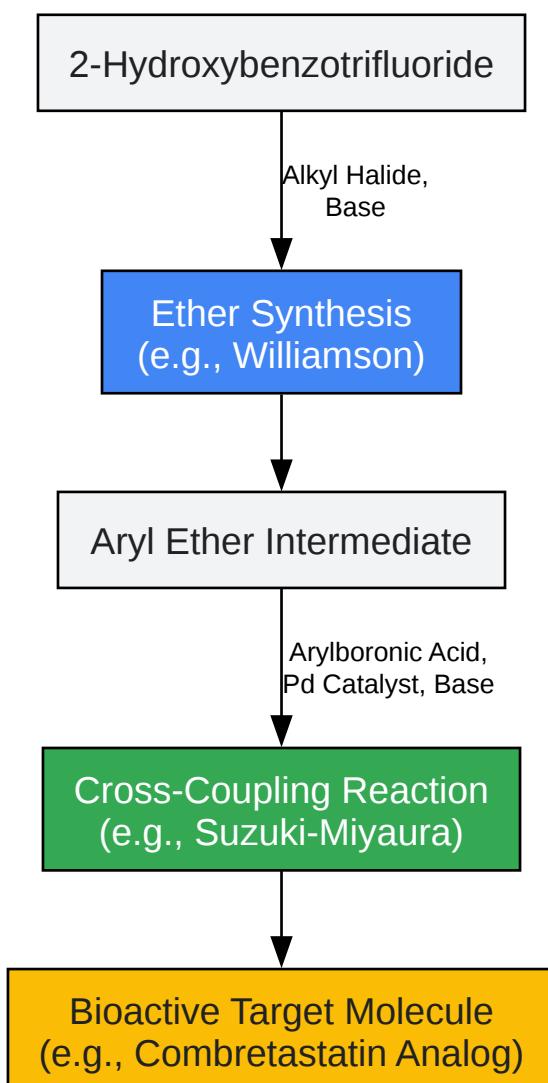
2-Hydroxybenzotrifluoride is a fluorinated organic compound distinguished by a trifluoromethyl group ortho to a hydroxyl group on a benzene ring.^[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and the properties of its derivatives, enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules.^[1]

Table 1: Physicochemical Data for 2-Hydroxybenzotrifluoride

Property	Value	References
CAS Number	444-30-4	[1]
Molecular Formula	C ₇ H ₅ F ₃ O	[1]
Molecular Weight	162.11 g/mol	[1]
Appearance	White to almost white powder or crystal	[1]
Melting Point	44-47 °C	[1]
Boiling Point	149 °C	[1]
Purity (Typical)	≥97-98% (GC)	[1] [2]
InChI Key	ZOQOPXVJANRGJZ-UHFFFAOYSA-N	[2]
SMILES	Oc1ccccc1C(F)(F)F	[2]

Commercial Availability

2-Hydroxybenzotrifluoride is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various grades of purity and quantities, suitable for laboratory-scale synthesis up to pilot-plant production. It is important to note that this chemical is intended for professional research and industrial use only.[\[1\]](#)


Table 2: Commercial Suppliers of 2-Hydroxybenzotrifluoride

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	1 g
TCI America	>98.0% (GC)	5 g, 25 g
Chem-Impex	≥ 98% (GC)	10 g, 25 g
Fisher Scientific	98.0+%	10 g, 25 g

Applications in Pharmaceutical Synthesis

2-Hydroxybenzotrifluoride is a key building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.^[1] Its structure is incorporated into more complex molecules to leverage the unique properties of the trifluoromethyl group. A notable application is in the synthesis of analogs of combretastatin A-4, a potent natural product known for its anti-cancer properties as a vascular disrupting agent (VDA).^{[3][4]} These agents function by selectively targeting and collapsing tumor vasculature, leading to tumor cell death.^[4]

The synthesis of such complex molecules often involves multi-step reaction sequences. A generalized workflow might include the protection or activation of the hydroxyl group of 2-Hydroxybenzotrifluoride, followed by a cross-coupling reaction to build the core structure of the target molecule.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow utilizing 2-Hydroxybenzotrifluoride.

Experimental Protocols

While specific multi-step syntheses starting directly from 2-Hydroxybenzotrifluoride to produce complex drugs are proprietary or described within broader synthetic campaigns, its functional groups undergo well-established reactions. The following protocols represent standard, detailed methodologies for key transformations of the phenolic hydroxyl group, which are fundamental to its use as a synthetic intermediate.

Protocol: Williamson Ether Synthesis

This protocol describes the formation of an ether from the hydroxyl group of 2-Hydroxybenzotrifluoride, a common first step in a multi-step synthesis. The procedure is adapted from standard methodologies for this reaction type.[\[5\]](#)

Objective: To synthesize 2-(alkoxy)benzotrifluoride.

Materials:

- 2-Hydroxybenzotrifluoride
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Alkyl halide (e.g., benzyl bromide)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 2-Hydroxybenzotrifluoride (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
- Separate the layers, and extract the aqueous layer twice more with diethyl ether.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Protocol: Suzuki-Miyaura Cross-Coupling

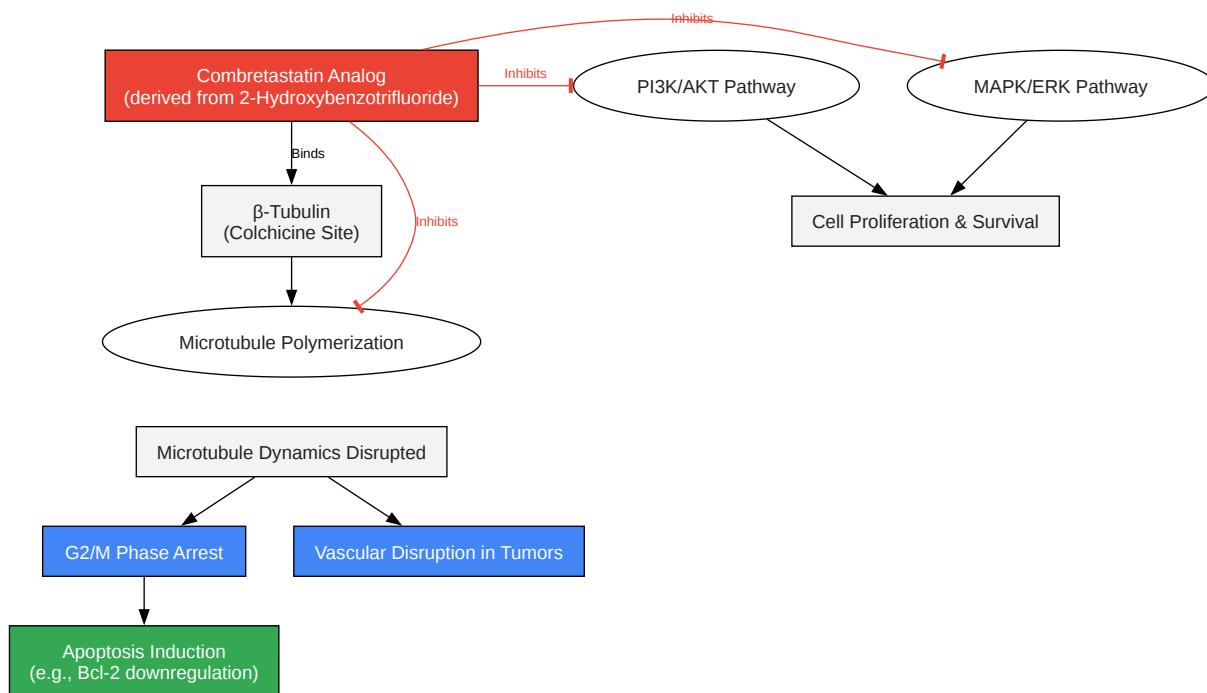
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.^{[6][7]} This would typically be performed on a derivative of 2-Hydroxybenzotrifluoride (e.g., a triflate or halide derivative) to couple with a boronic acid.

Objective: To form a biaryl linkage from a 2-(Trifluoromethyl)phenyl derivative.

Materials:

- Aryl halide or triflate derived from 2-Hydroxybenzotrifluoride (1.0 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


- To a Schlenk flask, add the aryl halide/triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with water and then brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the coupled product.

Biological Context: Mechanism of Action of Combretastatin Analogs

Derivatives synthesized using 2-Hydroxybenzotrifluoride as a building block, such as certain combretastatin A-4 analogs, are potent antimitotic agents.^{[4][8]} Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, motility, and structure.^[4]

These compounds bind to the colchicine-binding site on β -tubulin, preventing its polymerization into microtubules.^[4] This disruption leads to a cascade of downstream events, including cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.^{[9][10]} In the context of cancer therapy, the particular sensitivity of newly formed endothelial cells in tumor vasculature to these agents leads to a rapid shutdown of blood supply to the tumor, classifying them as potent vascular disrupting agents.^{[3][11]} Recent studies have also implicated the suppression of key survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, in the cytotoxic effects of advanced combretastatin analogs.^[9]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for combretastatin analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Hydroxybenzotrifluoride 97 444-30-4 [sigmaaldrich.com]
- 3. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular disrupting agents | amdbook.org [amdbook.org]
- To cite this document: BenchChem. [Commercial availability of 2-Hydroxybenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147641#commercial-availability-of-2-hydroxybenzotrifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com